molecular formula C20H22N2O2 B245076 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Numéro de catalogue B245076
Poids moléculaire: 322.4 g/mol
Clé InChI: FHRJNBFIWBSLRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as DMXAA, is a small molecule compound that has been studied extensively for its anti-cancer properties. DMXAA was first discovered in the 1990s and has since been investigated for its potential as a cancer treatment. In

Mécanisme D'action

The exact mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is not fully understood. It is believed that N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide activates the immune system to attack cancer cells. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which play a role in immune response.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, increase vascular permeability, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and there is a significant body of literature on its anti-cancer properties. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a narrow therapeutic window, which can make it difficult to use in clinical settings.

Orientations Futures

There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research. One area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as a combination therapy with other anti-cancer agents. Another area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an anti-inflammatory agent. In addition, there is interest in developing new analogs of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide with improved solubility and therapeutic window. Finally, there is interest in investigating the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an immune modulator in other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a small molecule compound that has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research, including investigating its potential as a combination therapy, as an anti-inflammatory agent, and as an immune modulator in other diseases.

Méthodes De Synthèse

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-amino-5,7-dimethyl-1,3-benzoxazole with 2-methyl-3-bromopropionic acid. The resulting product is then reacted with hydroxylamine hydrochloride to form N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been optimized over the years to improve yield and purity.

Applications De Recherche Scientifique

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been investigated for its potential as an anti-inflammatory agent.

Propriétés

Formule moléculaire

C20H22N2O2

Poids moléculaire

322.4 g/mol

Nom IUPAC

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C20H22N2O2/c1-5-7-18(23)21-16-9-6-8-15(14(16)4)20-22-17-11-12(2)10-13(3)19(17)24-20/h6,8-11H,5,7H2,1-4H3,(H,21,23)

Clé InChI

FHRJNBFIWBSLRZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

SMILES canonique

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.